2,9-Dimethyladenine is a derivative of adenine, a purine nucleobase that plays a crucial role in the biochemistry of nucleic acids. This compound is characterized by two methyl groups attached to the nitrogen atoms at positions 2 and 9 of the adenine structure. The molecular formula for 2,9-Dimethyladenine is , and it has been studied for its potential applications in biochemical research and as a building block in nucleic acid synthesis.
2,9-Dimethyladenine falls under the category of modified purines. It is classified as a methylated derivative of adenine, which is one of the key components of DNA and RNA. The presence of methyl groups can influence the compound's biological activity and its interactions with other biomolecules.
The synthesis of 2,9-Dimethyladenine can be achieved through several methods, including:
Synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .
The molecular structure of 2,9-Dimethyladenine consists of a purine ring system with two methyl groups attached:
2,9-Dimethyladenine can participate in various chemical reactions typical for purines:
Reactions involving 2,9-Dimethyladenine often require specific conditions such as pH control and temperature management to ensure desired outcomes without side reactions .
The mechanism by which 2,9-Dimethyladenine exerts its effects typically involves:
Research indicates that modifications like those found in 2,9-Dimethyladenine can impact mRNA stability and processing .
2,9-Dimethyladenine has several applications in scientific research:
The chemical compound systematically designated as 2,9-dimethylpurin-6-amine represents a structurally modified adenine derivative. Its core consists of a purine scaffold with specific methyl substitutions at the C2 and N9 positions, fundamentally altering its electronic distribution and molecular recognition properties compared to unmodified adenine. This methylation pattern strategically blocks sites involved in canonical hydrogen bonding (C2) and glycosidic bond formation (N9) in nucleosides, rendering it valuable for studying nucleic acid interactions without incorporation into DNA/RNA backbones [3].
The compound's molecular formula is C₇H₉N₅, corresponding to a molecular weight of 163.18 g/mol. This mass is consistent across analytical characterizations, including mass spectrometry [3] [6] [7]. While sharing the same molecular formula as N6,N6-dimethyladenine (a biologically relevant RNA modification), 2,9-dimethyladenine is a constitutional isomer distinguished by its distinct methylation sites. This positional isomerism profoundly impacts its chemical behavior and biological interactions. Table 1 summarizes key identifiers and synonyms.
Table 1: Nomenclature and Identifiers of 2,9-Dimethyladenine
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 2,9-dimethylpurin-6-amine |
Systematic Name | 2,9-dimethyl-9H-purin-6-amine |
Alternative Names | 2,9-dimethyladenine; 2,9-DM Ade |
CAS Registry | Not extensively documented in sources |
SMILES | Cn1c2nc(nc(n2)n(C)c1N |
InChIKey | Undocumented in retrieved sources |
Regarding structural isomerism and tautomerism, 2,9-dimethyladenine exhibits limited tautomeric diversity compared to adenine due to methylation blocking key sites. The N9-methylation prevents lactam-lactim tautomerism involving N9-H, while the C2-methyl group sterically hinders and electronically modifies potential tautomerism involving the C2 position. The dominant tautomer features the amino group (-NH₂) at C6 and the imidazole proton at N7. Computational studies suggest minor contributions from the 6-imino tautomer (N6-H) under specific conditions, though this remains energetically disfavored [3] [5].
The synthesis of 2,9-dimethyladenine relies on selective alkylation strategies applied to the adenine precursor. Direct alkylation often yields mixtures due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, N9). Achieving regioselectivity for the C2 and N9 positions requires carefully controlled conditions and potentially protecting group strategies.
Common alkylating agents employed include dimethyl sulfate (DMS) and iodomethane (CH₃I). Regioselective N9 methylation can be achieved using methyl iodide in alkaline aqueous solutions or dimethyl sulfate under phase-transfer conditions. Subsequent C2 methylation necessitates harsher conditions or specialized reagents like trimethyloxonium tetrafluoroborate. An alternative approach involves synthesizing 2-methyladenine first, followed by N9 methylation, exploiting the reduced nucleophilicity of N9 in the 2-methylated derivative. Yields are moderate (~40-60%), with purification critical for removing positional isomers like 1-methyl, 3-methyl, or 7-methyladenine impurities [3] [6].
While classical solution-phase synthesis dominates, microwave-assisted synthesis offers advantages in reducing reaction times and potentially improving yields for methylation steps. Solid-phase synthesis methodologies, although less commonly reported for this specific compound, could be adapted using adenine derivatives anchored via the exocyclic amino group, allowing sequential alkylations at N9 and C2 before cleavage. These methods remain areas of ongoing development [6].
Purification typically involves chromatographic techniques:
Validation relies on complementary spectroscopic techniques:
2,9-Dimethyladenine is a crystalline solid at room temperature. Its thermodynamic stability is influenced by intramolecular interactions and crystal packing forces. Compared to adenine, the methyl groups enhance hydrophobicity, reducing solubility in polar solvents like water. Solubility increases in polar aprotic solvents (dimethylacetamide (DMA), dimethyl sulfoxide (DMSO), dimethylformamide (DMF)) and moderately in alcohols (methanol, ethanol). Solubility in water is limited (< 1 mg/mL), necessitating organic solvents for most synthetic manipulations. The logP value (calculated) suggests moderate lipophilicity, estimated around -0.063 to 0.5, reflecting its balance between the polar amino/imino groups and hydrophobic methyl/purine rings [3] [7].
X-ray crystallography provides definitive structural proof and reveals key supramolecular features. While no structure of pure 2,9-dimethyladenine was found in the search results, its coordination complexes and structural analogs offer insights. Crucially, complexes like trans-(NH₃)₂Pt(1,9-DimeAH)₂₄ (where 1,9-DimeAH⁺ = 1,9-dimethyladeninium) confirm the N9-methylation site through the absence of N9-H and the presence of a methyl group carbon [5].
The molecule primarily engages in hydrogen bonding via its N1 nitrogen (acceptor), the C6-amino group (donor/acceptor), and potentially N3 (acceptor) and N7 (acceptor), although methylation at C2 sterically hinders N3. In crystals, common motifs include:
Crystallographic parameters inferred from closely related complexes and solvates suggest it often crystallizes in centrosymmetric space groups (e.g., P1̄ or P2₁/c). Table 2 summarizes expected/observed crystallographic features based on analogs.
Table 2: Crystallographic Parameters and Hydrogen Bonding in 2,9-Dimethyladenine Derivatives
Parameter | Value / Observation (Based on Analogs) | Significance |
---|---|---|
Space Group | P1̄, P2₁/c | Common for centrosymmetric adenine derivatives |
Molecular Symmetry | C₁ (low symmetry) | Absence of internal symmetry elements |
Key H-bond Donor | C6-NH₂ | Forms N-H···N/O bonds with acceptors |
Key H-bond Acceptors | N1, N7, (N3 partially hindered) | Accepts H-bonds from NH or solvent OH |
Common Motif | "Hunter's fence" / Head-tail dimer | Stabilizes crystal lattice via H-bond networks |
N1···N6 Distance | ~2.8-3.0 Å (intramolecular) | Enables chelation in metal complexes [5] |
Role of Methyl Groups | Steric blocking & hydrophobicity increase | Disrupts typical base pairing; influences packing |
The N9-methyl group critically alters the molecule's charge distribution and basicity compared to adenine. Metal coordination studies (e.g., Pt(II) at N7) demonstrate that protonation occurs at N1, forming the 1,9-dimethyladeninium cation (1,9-DimeAH⁺). This protonation state exhibits a significantly shifted pKₐ (estimated ~4.1 in metal complexes) compared to adenine (pKₐ ~4.2 for N1, but influenced by environment) due to the combined effects of N9-methylation and metal coordination. Efficient stabilization of the deprotonated form occurs via intramolecular H-bonding in specific conformations, such as between the deprotonated N1 (imine) and the amino group of a neighboring protonated cation within a complex [5]. These intricate hydrogen-bonding patterns and shifted acid-base equilibria are central to understanding the compound's reactivity and potential applications in catalysis or molecular recognition.
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